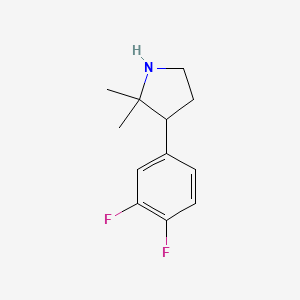

3-(3,4-Difluorophenyl)-2,2-dimethylpyrrolidine

Description

Properties

IUPAC Name |

3-(3,4-difluorophenyl)-2,2-dimethylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c1-12(2)9(5-6-15-12)8-3-4-10(13)11(14)7-8/h3-4,7,9,15H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFFCSQPJZRAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C2=CC(=C(C=C2)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-difluorophenyl)-2,2-dimethylpyrrolidine typically involves the reaction of 3,4-difluorobenzaldehyde with 2,2-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of biocatalysts, such as ketoreductases, can be explored to achieve enantioselective synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-2,2-dimethylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(3,4-Difluorophenyl)-2,2-dimethylpyrrolidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(3,4-difluorophenyl)-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolidine Derivatives

The following table summarizes key structural and functional differences between 3-(3,4-Difluorophenyl)-2,2-dimethylpyrrolidine and related compounds:

Key Findings from Comparative Studies

Fluorination Patterns

- 3,3,4,4-Tetrafluoro Derivative (Compound 29) : The additional fluorine atoms increase electron-withdrawing effects and lipophilicity compared to the 3,4-difluorophenyl analogue. Despite these changes, potency remains comparable to the baseline compound, suggesting tolerance for increased fluorination in certain therapeutic contexts .

- No potency data are available, but this modification may alter receptor binding kinetics .

Substituent Position and Rigidity

- 2,5-Dimethylpyrrolidine (Compound 30) : The trans/cis dimethyl isomers at positions 2 and 5 retain potency similar to the 2,2-dimethyl analogue. This indicates that dimethyl substitution is favorable regardless of positional isomerism, likely due to steric stabilization of the pyrrolidine ring .

- D-Proline Derivative (Compound 31) : Replacing pyrrolidine with D-proline (a rigid, cyclic secondary amine) resulted in a 9-fold potency drop. This highlights the critical role of pyrrolidine’s conformational flexibility in maintaining bioactivity .

Positional Isomerism

- 3-[(2,3-Difluorophenyl)methyl]pyrrolidine : The 2,3-difluorophenyl group is attached via a methylene bridge rather than directly to the pyrrolidine ring. This structural variation may reduce steric hindrance but alter π-π stacking interactions with target receptors compared to the 3,4-difluorophenyl analogue .

Biological Activity

3-(3,4-Difluorophenyl)-2,2-dimethylpyrrolidine (CAS No. 1251094-81-1) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14F2N

- Molecular Weight : 221.24 g/mol

- IUPAC Name : this compound

The presence of difluorophenyl and dimethylpyrrolidine moieties contributes to the compound's unique chemical properties and biological activities.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. Notably, it has been shown to influence the activity of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Anti-Inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties through dual inhibition of COX-1 and COX-2 enzymes. A study characterized the biological activity of a series of pyrrolo derivatives and found that certain modifications enhanced their potency against these enzymes .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | LOX IC50 (μM) |

|---|---|---|---|

| 3a | 45.3 | 32.7 | 55.1 |

| 3b | 38.9 | 29.4 | 60.0 |

| 3c | 50.0 | 35.0 | 70.0 |

The data suggest that structural modifications can significantly affect the inhibitory potency against these enzymes.

Cytotoxicity Assessment

In vitro studies have evaluated the cytotoxic effects of related compounds on human dermal fibroblasts (NHDF). The results indicated that while some derivatives exhibited low cytotoxicity with IC50 values above 100 μM, others showed promising pro-proliferative effects at lower concentrations .

| Compound | IC50 against NHDF (μM) |

|---|---|

| 3d | 86.55 |

| 3o | 49.47 |

| 3m | 563.49 |

Case Studies and Research Findings

- Study on Pyrrolo Derivatives : A series of pyrrolo derivatives were synthesized and tested for their anti-inflammatory activities. The findings highlighted the importance of specific substituents in enhancing COX-2 selectivity and overall potency .

- TLR7 Agonist Activity : Another study focused on compounds with similar structures and evaluated their agonist activity on TLR7 receptors in HEK293 cell lines. The results demonstrated that certain derivatives retained significant agonist activity with EC50 values ranging from 7.8 to 25.3 μM .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-Difluorophenyl)-2,2-dimethylpyrrolidine, and what challenges are associated with its synthesis?

- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with substituted benzaldehyde derivatives and pyrrolidine precursors. For example, indicates that similar pyrrolidine derivatives are synthesized using fluorinated phenyl groups coupled with pyrrolidine rings under controlled conditions. Key challenges include achieving regioselectivity in fluorophenyl substitution and maintaining stereochemical integrity. Purification often requires chromatography or crystallization due to byproducts from competing reactions (e.g., over-alkylation) . highlights the use of chiral auxiliaries or enantiomerically pure starting materials to address stereochemical issues, a method applicable to this compound .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can resolve the dimethylpyrrolidine ring and fluorophenyl substituents. F NMR is critical for confirming fluorine positions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : and demonstrate how crystallography resolves steric effects of the 2,2-dimethyl group and fluorophenyl orientation, which is vital for understanding conformational stability .

Q. How does the stability of this compound vary under different storage and experimental conditions?

- Methodological Answer : Stability studies should assess:

- Temperature : Accelerated degradation tests at 40–60°C to predict shelf life. notes that dimethyl-substituted pyrrolidines exhibit enhanced thermal stability compared to non-methylated analogs .

- pH Sensitivity : Evaluate solubility and decomposition in acidic/basic media (e.g., HCl/NaOH solutions).

- Light Exposure : UV-Vis spectroscopy to monitor photodegradation, particularly for fluorinated aromatic systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Systematic Substituent Variation : Modify the fluorophenyl group (e.g., mono-/di-/tri-fluoro analogs) and pyrrolidine substituents (e.g., methyl vs. ethyl groups). compares analogs like 1-(3,4-Difluorophenyl)piperidin-4-one, showing that dimethyl groups enhance lipophilicity and membrane permeability .

- In Vitro Assays : Pair synthetic analogs with enzyme inhibition or receptor-binding assays. For example, fluorinated pyrrolidines are often screened against neurological targets (e.g., dopamine receptors) due to their structural similarity to bioactive amines .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets, guided by crystallographic data from .

Q. What strategies are effective in resolving enantiomeric mixtures of this compound?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns). references enantiomerically pure hydrochloride salts, suggesting ion-pairing agents may improve resolution .

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during key cyclization steps to favor a single enantiomer .

Q. How can contradictions in literature data regarding the biological activity of fluorinated pyrrolidines be addressed?

- Methodological Answer :

- Meta-Analysis : Compile data from multiple studies (e.g., ) to identify trends. For example, discrepancies in IC values may arise from assay conditions (e.g., cell line variability) .

- Reproducibility Testing : Replicate key experiments under standardized protocols. notes that discontinued availability of certain derivatives may indicate synthetic challenges or inconsistent bioactivity .

- Mechanistic Studies : Use knock-out models or isotopic labeling to isolate the compound’s specific mode of action from off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.